molecular formula C22H23N3O4 B4556355 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B4556355
M. Wt: 393.4 g/mol
InChI Key: SOQGZNZDHSBZQN-OUKQBFOZSA-N
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Description

4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Potential Applications

  • Hypersensitivity and Allergy Research : Propyphenazone, a drug closely related to the pyrazolone family, has been found to elicit IgE-mediated anaphylaxis, suggesting its potential as a sensitizing agent in allergy research (Himly et al., 2003).

  • Anti-inflammatory, Antioxidant, and Antimicrobial Properties : Novel pyrazole chalcones, similar in structure to the chemical , have shown promise as anti-inflammatory, antioxidant, and antimicrobial agents, indicating potential applications in treating various conditions (Bandgar et al., 2009).

  • Platelet Antiaggregating and Analgesic Activities : Certain pyrazolone derivatives have exhibited platelet antiaggregating activity, alongside moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities, suggesting their use in cardiovascular and pain management research (Bondavalli et al., 1992).

  • Optical Properties for Material Science : Studies on antipyrine derivatives thin films have revealed interesting optical properties, hinting at potential applications in material science and photonic devices (El-Ghamaz et al., 2017).

  • Schiff Base Ligands in Coordination Chemistry : Schiff base ligands derived from pyrazolone compounds have been explored for their tautomeric equilibria and crystal structure, implying uses in coordination chemistry and molecular design (Hayvalı et al., 2010).

  • Tautomerism in Curcuminoid NH-Pyrazoles : Investigation of NH-pyrazole structures, including tautomerism, provides insight valuable for medicinal chemistry and the design of bioactive molecules (Cornago et al., 2009).

  • Corrosion Inhibition : Schiff base compounds derived from pyrazolone have demonstrated efficacy in inhibiting steel corrosion, highlighting their potential application in industrial material protection (Emregül & Hayvalı, 2006).

  • Molecular Conformation and Hydrogen Bonding : Pyrazolone derivatives have been studied for their molecular conformation and hydrogen bonding, offering insights useful in the development of new pharmaceuticals (Narayana et al., 2016).

Properties

IUPAC Name

4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-21(22(27)25(24(15)2)17-8-6-5-7-9-17)23-13-12-18(26)16-10-11-19(28-3)20(14-16)29-4/h5-14,23H,1-4H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGZNZDHSBZQN-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=CC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C=C/C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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